Cyclopropanesulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWWSGFPICCWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375412 | |
| Record name | Cyclopropanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139631-62-2 | |
| Record name | Cyclopropanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Cyclopropanesulfonyl Chloride
Established Laboratory-Scale Synthesis Routes
The most commonly documented laboratory-scale synthesis of cyclopropanesulfonyl chloride involves the use of a Grignard reagent. This process typically includes two main steps: sulfination and subsequent chlorination.
In the first step, cyclopropylmagnesium bromide is reacted with sulfur dioxide (SO₂) in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures, ranging from -10°C to 20°C. This reaction forms the intermediate cyclopropanesulfinic acid.
Following the sulfination, the intermediate is chlorinated to yield the final product. A common chlorinating agent used for this purpose is N-chlorosuccinimide (NCS). The reaction is typically carried out at a temperature of about -5°C to 0°C. chemicalbook.com After the reaction is complete, the crude this compound can be isolated and purified, often through distillation.
Another established method involves the reaction of this compound with ammonia (B1221849) in THF to produce cyclopropyl (B3062369) sulfonamide with a high yield.
Industrial Production Considerations and Scalability
For the large-scale production of this compound, several factors must be considered, including the scalability of the chosen synthetic route, cost-effectiveness, and environmental impact.
One patented method that aims to improve scalability avoids the isolation of intermediates. This process starts with the reaction of chloropropane sulfonyl chloride with tert-butylamine (B42293) in toluene, followed by cyclization using n-butyllithium to form cyclopropane (B1198618) sulfonic acid tert-butylamide. google.com The final step involves the removal of the tert-butyl group with formic acid to yield this compound. google.com
The choice between batch and continuous flow reactors is also a key consideration for industrial-scale synthesis. Batch reactors are currently more common for producing this compound, primarily due to better temperature control during the exothermic chlorination step. However, continuous flow systems are emerging as a viable alternative, particularly for routes involving thionyl chloride, as they can enhance safety and throughput.
Novel Synthetic Approaches and Precursor Chemistry
Research into novel synthetic approaches for this compound and its derivatives continues to evolve, focusing on improving efficiency, yield, and the use of alternative precursors.
One innovative approach involves a visible-light-mediated regioselective chlorosulfonylation of acrylamides. In this method, this compound was used as a substrate and reacted with an acrylamide (B121943) in the presence of a photocatalyst, resulting in a 90% yield of the corresponding product. thieme-connect.com
Another area of development is the use of different starting materials. For example, a process has been described for the preparation of cyclopropyl sulfonamide, a derivative of this compound, starting from 3-chloropropane sulfonyl chloride. google.com This multi-step process involves conversion to N-tert-butyl-(3-chloro)propyl sulfonamide, ring closure, and subsequent cleavage of the tert-butyl group. google.com
Stereoselective Synthesis of Analogues
The synthesis of chiral analogues of this compound is of significant interest, particularly for the development of new pharmaceuticals. Several strategies have been developed to achieve stereoselectivity.
One approach involves the use of chiral starting materials. For instance, the synthesis of (R)- and (S)-N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide has been described starting from commercially available chiral glycidol. google.com
Another strategy employs chiral reagents to induce stereoselectivity. For example, the chiral synthesis of a specific this compound analogue has been achieved through a multi-step process that includes a protection step of a chiral starting material. googleapis.com The enantiomeric purity of the final product can be assessed using techniques like chiral High-Performance Liquid Chromatography (HPLC) after conversion to a suitable derivative. googleapis.com
Furthermore, asymmetric synthesis methods are being explored. One such method involves the treatment of chiral N-sulfinyl α-chloro ketimines with Grignard reagents to produce chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. nih.gov These can then be deprotected to yield N-unprotected 1-substituted cyclopropylamines. nih.gov
Mechanistic Investigations of Cyclopropanesulfonyl Chloride Reactivity
Hydrolysis Mechanisms
The hydrolysis of cyclopropanesulfonyl chloride follows distinct mechanistic pathways that are highly dependent on the pH of the aqueous medium. acs.orgresearchgate.net Kinetic studies have revealed a biphasic nature of the hydrolysis process, with different mechanisms dominating in neutral-to-acidic versus basic conditions. acs.orgscispace.com
pH-Rate Profiles and Kinetic Studies
The clear distinction between these two pathways is supported by pH-product ratio experiments and detailed kinetic data. acs.orgresearchgate.net
Table 1: Hydrolysis Rate Constants for this compound Data sourced from kinetic studies in aqueous solution.
| Rate Constant | Value | Dominant pH Range | Mechanism |
| kw | 3.1 x 10⁻⁶ s⁻¹ | < 7.2 | SN2 attack by water |
| kOH | 180 M⁻¹ s⁻¹ | > 7.3 | Hydroxide-induced elimination |
Source: acs.org
Primary Kinetic Isotope Effects
Primary kinetic isotope effects (KIEs) have been instrumental in probing the transition states of the reactions of this compound, particularly for the base-promoted elimination pathway. acs.orgscispace.com By comparing the reaction rates of this compound and its deuterated analogue, cyclopropanesulfonyl-1-d chloride, significant insights into the structure of the transition state have been gained. acs.orgscispace.com
In the hydroxide-promoted elimination reaction in water, a large KIE (kH/kD) of 5.1 was observed. scispace.com This substantial isotope effect indicates that the cleavage of the C-H bond at the alpha-carbon is a major component of the rate-determining step, which is characteristic of an E2 or E1cB elimination mechanism leading to a sulfene (B1252967) intermediate. scispace.com
Conversely, when the reaction is carried out in an organic solvent like dichloromethane (B109758) with triethylamine (B128534) as the base, the KIE is much smaller, with a kH/kD value of 1.4. scispace.com This very low primary KIE suggests a transition state that is highly product-like, with minimal C-H bond stretching at the rate-limiting stage. acs.orgresearchgate.netscispace.com
Table 2: Primary Kinetic Isotope Effects (kH/kD) for Elimination Reactions A comparison of KIE values for this compound under different basic conditions.
| Substrate | Base/Solvent System | kH/kD Value | Implied Transition State |
| This compound | OH⁻/H₂O | 5.1 | C-H bond cleavage is rate-determining |
| This compound | Et₃N/CH₂Cl₂ | 1.4 | Product-like |
Source: scispace.com
Role of Sulfene Intermediates
A central feature of the reactivity of this compound under basic conditions is the formation of a transient sulfene intermediate, specifically cyclopropanethione (B15434458) S,S-dioxide. acs.orgresearchgate.net This highly reactive species is generated through an elimination reaction where a base removes a proton from the alpha-carbon, followed by the loss of the chloride ion. acs.orgscispace.com
In aqueous media at pH values above 7.3, the hydroxide (B78521) ion acts as the base to trigger this elimination. acs.orgresearchgate.net The resulting sulfene is then rapidly trapped by nucleophiles present in the medium. Below pH 12, water is the primary trapping agent, while at pH levels above 12, the hydroxide ion itself traps the sulfene. acs.orgresearchgate.net
The involvement of a sulfene intermediate is not limited to aqueous hydrolysis. vdoc.pub In organic solvents, tertiary amines such as triethylamine also promote the formation of the sulfene. acs.orgresearchgate.net Evidence for the sulfene's existence in these reactions comes from trapping experiments; for instance, the reaction of this compound with triethylamine in the presence of 2-propanol yields products consistent with the alcohol trapping the sulfene intermediate. acs.org
Solvent Effects on Hydrolysis Pathways
The choice of solvent significantly influences the reaction mechanism of this compound. acs.orgscispace.com A stark contrast is observed between reactions in protic solvents like water and those in aprotic organic solvents like dichloromethane. acs.orgnih.govresearchgate.net
In aqueous solutions, the hydrolysis mechanism is dictated by pH, transitioning from a direct SN2 substitution by water to a hydroxide-induced elimination (sulfene) pathway as the pH increases. acs.orgscispace.com Water acts as both a solvent and a potential nucleophile or general base. scispace.com
In an aprotic solvent such as dichloromethane, the pathway is highly dependent on the nature of the base used. acs.org The reaction with triethylamine proceeds predominantly via the formation of the sulfene intermediate. acs.orgscispace.com The change in solvent and base from aqueous hydroxide to triethylamine in dichloromethane leads to a dramatic change in the transition state structure for the elimination reaction, as evidenced by the significant difference in kinetic isotope effects. scispace.com This highlights that the solvent environment plays a critical role in stabilizing the transition states for the competing pathways, thereby dictating the operative mechanism. scispace.comnih.govresearchgate.net
Reactions with Nucleophiles
This compound readily undergoes substitution reactions with a variety of nucleophiles, a characteristic exploited in organic synthesis. Its reactivity with amines to form sulfonamides is particularly well-documented and synthetically useful. sigmaaldrich.comsigmaaldrich.com
Amine Reactivity and Sulfonamide Formation
The reaction of this compound with primary and secondary amines is a common method for the synthesis of cyclopropanesulfonamides. sigmaaldrich.comsigmaaldrich.com These reactions are typically carried out in the presence of a base, such as triethylamine or pyridine (B92270), to neutralize the hydrochloric acid generated as a byproduct. For example, reaction with ammonia (B1221849) in tetrahydrofuran (B95107) (THF) can produce cyclopropyl (B3062369) sulfonamide.
Mechanistic studies with tertiary amines have revealed that the reaction pathway can vary. acs.org With triethylamine in an organic solvent, the reaction proceeds primarily through the elimination-addition mechanism involving the sulfene intermediate. acs.orgresearchgate.net However, the reaction with trimethylamine (B31210) appears to follow a different course, proceeding via the direct formation of a sulfonylammonium chloride intermediate, which then reacts further. acs.org
The reaction with enamines, which are carbon-based nucleophiles, also leads to sulfonamide products. acs.org For instance, reacting this compound with 1-pyrrolidino-2-methylpropene in the presence of a base results in the formation of cyclopropanesulfonpyrrolidide. acs.orgresearchgate.net The versatility of this reaction makes this compound a valuable building block in medicinal chemistry for creating complex sulfonamides. sigmaaldrich.comsigmaaldrich.comgoogle.com
Alcoholysis and Ester Formation
This compound undergoes alcoholysis, a reaction with alcohols, to form cyclopropanesulfonate esters. uomustansiriyah.edu.iq This reaction is a standard method for preparing esters from acid chlorides. libretexts.orguomustansiriyah.edu.iq The process is analogous to hydrolysis, where the alcohol acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. libretexts.orguomustansiriyah.edu.iq
The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or sodium hydroxide, to neutralize the hydrochloric acid that is formed as a byproduct. libretexts.orguomustansiriyah.edu.iq The presence of the base prevents side reactions and drives the equilibrium towards the formation of the ester. libretexts.org The rate and efficiency of the alcoholysis reaction can be influenced by steric hindrance on both the alcohol and the sulfonyl chloride. uomustansiriyah.edu.iq
Organometallic Reagent Interactions
The interaction of this compound with organometallic reagents is a less commonly documented reaction pathway compared to its reactions with amines and alcohols. However, the reactivity of sulfonyl chlorides with organometallic species is known in organic synthesis. For instance, acid chlorides can react with Grignard reagents and Gilman reagents (lithium dialkylcuprates). chadsprep.com
In the context of related chemistries, organometallic reagents such as those derived from magnesium, lithium, zinc, and tin are utilized in reactions with sulfonyl chloride derivatives. google.com For example, a methyl Grignard reagent can be used to introduce a methyl group. google.com The unique structural and bonding properties of the cyclopropane (B1198618) ring can make it susceptible to functionalization in transition-metal-catalyzed cross-coupling reactions, where it can act as an electrophile. researchgate.net
Cyclopropane Ring Opening Reactions Induced by Sulfonyl Chloride Activation
The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions. nih.govnih.gov The activation provided by the strongly electron-withdrawing sulfonyl chloride group can facilitate such transformations. While direct ring-opening of this compound itself is not extensively detailed, the principle of ring-opening in activated cyclopropane derivatives is well-established. nih.gov
For example, cyclopropane derivatives can undergo ring-opening/cyclization reactions through radical pathways. nih.govnih.gov In some instances, acid-catalyzed isomerization of cyclopropane sulfonamides can lead to the formation of allylic sulfonamides through carbocation rearrangements, which involves the opening of the cyclopropane ring. The specific conditions required for the ring-opening of this compound derivatives would likely depend on the nature of the substituents and the reagents employed.
Electrophilic Behavior and Catalytic Activation
This compound is a versatile reagent in organic synthesis, primarily owing to the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This electrophilicity is the driving force behind its participation in a variety of nucleophilic substitution reactions. The strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom polarizes the sulfur-chlorine bond, making the sulfur atom susceptible to attack by nucleophiles.
Standard nucleophilic substitution reactions involving this compound typically proceed with amines, alcohols, and thiols to furnish the corresponding cyclopropanesulfonamides, sulfonate esters, and thioesters. These transformations generally occur under basic conditions, where the nucleophile's reactivity is enhanced.
Recent research has also focused on the catalytic activation of this compound to expand its reactivity profile, particularly in the formation of carbon-sulfur and carbon-carbon bonds. This has led to the development of novel synthetic methods, including transition metal-catalyzed cross-coupling reactions.
A notable advancement is the use of nickel catalysis to achieve the regiodivergent sulfonylarylation of 1,3-enynes. In this process, this compound serves as the source of the cyclopropanesulfonyl group. The reaction is catalyzed by a nickel complex and allows for the formation of highly functionalized allenyl or dienyl sulfones, depending on the substitution pattern of the enyne substrate. rsc.org
Mechanistic studies suggest that this nickel-catalyzed transformation likely proceeds through a radical pathway. It is proposed that an initial transmetalation of a Ni(I) species with an arylboronic acid is followed by a single electron transfer from the resulting Ni(I) species to the this compound. This electron transfer generates a Ni(II) species and a cyclopropanesulfonyl radical, which then participates in the subsequent bond-forming steps of the catalytic cycle. rsc.org The involvement of a radical intermediate is supported by experiments where the addition of radical scavengers significantly inhibits the reaction. rsc.org
The reaction conditions for this nickel-catalyzed sulfonylarylation are summarized in the table below.
| Entry | 1,3-Enyne Substrate | Arylboronic Acid | Product Type | Yield (%) |
| 1 | Substituted Enyne 1 | Phenylboronic acid | Allenyl Sulfone | 73 |
| 2 | Substituted Enyne 2 | 4-Methylphenylboronic acid | Allenyl Sulfone | 65 |
| 3 | 2-Methylbut-1-en-3-yne | Phenylboronic acid | Dienyl Sulfone | 49 |
| 4 | Substituted Enyne 3 | 4-Methoxyphenylboronic acid | Allenyl Sulfone | 58 |
Table 1: Selected examples of nickel-catalyzed sulfonylarylation of 1,3-enynes using this compound. Conditions typically involve a Ni-catalyst, a bipyridine-based ligand, and a base in a suitable solvent at elevated temperatures. rsc.org
Beyond transition metal catalysis, the activation of sulfonyl chlorides can also be influenced by Lewis acids. While specific and detailed studies on Lewis acid-catalyzed reactions of this compound are not extensively documented in the provided context, the use of Lewis acids like iron(III) chloride (FeCl₃) has been noted to enhance the incorporation of sulfur dioxide in Grignard reactions for the synthesis of sulfonyl chlorides. This suggests a potential, though less explored, avenue for activating this compound for other transformations. There is also a mention of a Lewis acid-catalyzed diastereoselective cycloaddition involving this compound, indicating another possible area of catalytic activation.
In addition to catalytic methods, non-catalytic pathways can also lead to the activation of this compound. For instance, in the synthesis of 3-sulfonylquinolines, it has been proposed that this compound can be converted into a sulfonyl radical intermediate through a sequence involving hydrazination and oxidation, which then undergoes cyclization.
The electrophilic nature of this compound, combined with emerging catalytic and non-catalytic activation methods, underscores its utility as a versatile building block in the synthesis of complex organic molecules.
Applications of Cyclopropanesulfonyl Chloride in Complex Molecule Synthesis
Building Block for Sulfonamide Derivatives
The reaction of cyclopropanesulfonyl chloride with primary or secondary amines is a straightforward and efficient method for the synthesis of cyclopropylsulfonamides. sigmaaldrich.comsigmaaldrich.com This reactivity is fundamental to its role as a key building block in medicinal and agricultural chemistry. chemimpex.com The cyclopropyl (B3062369) moiety is a desirable structural motif in modern pharmaceuticals, and this reagent provides a direct route for its incorporation.
This compound is instrumental in the synthesis of a variety of biologically active sulfonamides. The sulfonamide functional group is a crucial component in many therapeutic agents, and the addition of the cyclopropyl group can significantly influence the pharmacological properties of the molecule. sigmaaldrich.comnih.gov
Notable examples of its application include:
Hepatitis C Virus (HCV) NS3 Protease Inhibitors: The reagent is used to synthesize (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives. sigmaaldrich.comchemicalbook.comsigmaaldrich.cnchemicalbook.comsigmaaldrich.com These derivatives are key building blocks for potent inhibitors of the HCV NS3 protease, an essential enzyme for viral replication. sigmaaldrich.comchemicalbook.comsigmaaldrich.cnchemicalbook.comsigmaaldrich.com
TNF-α Converting Enzyme (TACE) Inhibitors: It has been utilized as a building block in the synthesis of inhibitors for TACE. The resulting cyclopropyl-containing sulfonamide showed good selectivity for TACE over other related enzymes like MMP-2 and -13. sigmaaldrich.com
The synthesis of these compounds typically involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide linkage. nih.govucl.ac.uk
| Target/Application | Intermediate/Derivative | Significance |
|---|---|---|
| Hepatitis C Virus (HCV) NS3 Protease Inhibitors | (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives | Serves as a crucial component for antiviral drug development. sigmaaldrich.comchemicalbook.comsigmaaldrich.cnchemicalbook.comsigmaaldrich.com |
| TNF-α Converting Enzyme (TACE) Inhibitors | Cyclopropyl-substituted sulfonamides | Demonstrates selectivity in enzyme inhibition, relevant for anti-inflammatory therapies. sigmaaldrich.com |
The cyclopropyl group is a prevalent structural motif in many marketed drugs, valued for its ability to impart conformational rigidity and improve metabolic stability and potency. nih.gov this compound serves as a direct and efficient reagent for introducing this valuable scaffold into potential drug candidates. chemimpex.com Its reaction with various amine-containing heterocyclic cores allows for the creation of diverse libraries of compounds for drug discovery programs. sigmaaldrich.comsigmaaldrich.com The incorporation of the cyclopropylsulfonamide moiety can be a key step in optimizing the structure-activity relationship of a lead compound.
Beyond pharmaceuticals, this compound finds application in the agrochemical sector. It is used in the formulation of pesticides and herbicides. chemimpex.com The resulting sulfonamide derivatives can exhibit potent biological activity against specific agricultural pests while aiming for minimal environmental impact. chemimpex.com Furthermore, it serves as an intermediate in the production of various specialty chemicals, where the unique properties of the cyclopropyl group are leveraged for specific material applications. chemimpex.com
Role in Cycloalkane Derivative Preparation
This compound is a key starting material for the synthesis of more complex cycloalkane derivatives. A prime example is its use in the preparation of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives, which are not only biologically active but also serve as versatile building blocks for further chemical transformations. chemicalbook.com The synthesis of these complex cyclopropanes highlights the utility of the sulfonyl chloride as a handle for introducing functionality onto the cyclopropane (B1198618) ring system.
Catalytic Applications in Organic Transformations
Recent research has demonstrated the utility of this compound in novel catalytic transformations. It can participate in copper(II)-catalyzed reactions with cyclopropanols, leading to a regioselective C-sulfonylation. nih.gov This method provides a practical route to γ-keto sulfones, which are valuable synthetic intermediates. nih.gov This transformation is significant as it proceeds via a proposed sulfonyl radical addition to a metal homoenolate, deviating from the conventional O-sulfonylation pathway typically observed with alcohols and sulfonyl chlorides. nih.gov Additionally, sulfonyl chlorides, in general, are used as initiators in metal-catalyzed living radical polymerizations, a process that allows for the synthesis of polymers with controlled molecular weights and complex architectures. cmu.edu
| Reaction Type | Catalyst | Product | Significance |
|---|---|---|---|
| β-Sulfonylation of Cyclopropanols | Cu(II) | γ-keto sulfones | Provides a regioselective C-C bond formation strategy. nih.gov |
| Living Radical Polymerization | Metal complexes (e.g., Copper) | Well-defined polymers | Enables synthesis of complex polymer architectures. cmu.edu |
Regioselective Functionalization Strategies
The challenge of selectively functionalizing a specific position in a molecule is a central theme in organic synthesis. This compound has been employed in strategies to achieve such regioselectivity. The copper-catalyzed reaction with cyclopropanols is a clear example of regioselective functionalization, where the β-carbon of the cyclopropanol (B106826) is selectively sulfonylated, overriding the more conventional reaction at the oxygen atom. nih.gov This type of umpolung (reactivity inversion) strategy, guided by the catalyst, allows for the formation of carbon-sulfur bonds at positions that are not intuitively reactive, thereby opening new avenues for the synthesis of complex molecules. nih.gov
C-H Sulfenylation
This compound has been effectively utilized in C-H sulfenylation reactions, a powerful method for the direct formation of carbon-sulfur bonds. A notable application is the visible-light-mediated regioselective chlorosulfonylation of acrylamides. In this transformation, the use of this compound as the sulfonylating agent leads to the formation of β-chlorosulfonylamides with a quaternary center. This reaction proceeds via a radical process and demonstrates high regioselectivity. Remarkably, the product derived from this compound was isolated in a high yield of 90%, showcasing the efficiency of this reagent in C-H functionalization.
Sulfonylarylation Reactions
The utility of this compound extends to sulfonylarylation reactions, particularly in the nickel-catalyzed regiodivergent sulfonylarylation of 1,3-enynes. This method provides access to structurally diverse allenes and dienes, which are valuable building blocks in organic synthesis. In this reaction, this compound serves as the source of the cyclopropanesulfonyl group, which is added across the 1,3-enyne system along with an aryl group from an arylboronic acid. The regioselectivity of the reaction can be controlled by the substrate, leading to either allenyl sulfones or dienyl sulfones.
Below is a table summarizing the results of the nickel-catalyzed regiodivergent sulfonylarylation of various 1,3-enynes with this compound and different arylboronic acids.
| Entry | 1,3-Enyne | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylacetylene | Phenylboronic acid | Allenyl sulfone | 66 |
| 2 | Phenylacetylene | 4-Methylphenylboronic acid | Allenyl sulfone | 63 |
| 3 | 1-Hexyne | Phenylboronic acid | Dienyl sulfone | 49 |
Utilization in Ligand Synthesis
The cyclopropanesulfonamide (B116046) moiety, readily accessible from this compound, is a valuable pharmacophore in drug discovery. This structural motif has been incorporated into a variety of biologically active molecules, demonstrating its importance in the design of therapeutic agents.
One of the significant applications of this compound in ligand synthesis is in the development of inhibitors for the hepatitis C virus (HCV) NS3 protease. The cyclopropanesulfonamide group has been identified as a key component in potent inhibitors of this enzyme, which is crucial for viral replication.
The versatility of this compound allows for its use in the synthesis of a diverse range of ligands targeting various biological targets, highlighting its significance in medicinal chemistry and drug development.
Precursor for Advanced Polymeric Materials
While this compound is a valuable reagent in small molecule synthesis, its direct application as a monomer or initiator for the synthesis of advanced polymeric materials is not extensively documented in the current scientific literature. The high reactivity of the sulfonyl chloride group could present challenges in controlling polymerization processes.
However, the broader field of polymer chemistry has explored the incorporation of cyclopropane rings into polymer backbones to modify their properties. For instance, the catalytic cyclopropanation of existing polymers, such as syndiotactic 1,2-polybutadiene with diazomethane, has been shown to produce new polymeric materials with altered thermal and mechanical properties. The introduction of cyclopropane groups into the polymer chain can lead to amorphous thermoplastic products with unique characteristics.
Computational and Theoretical Studies on Cyclopropanesulfonyl Chloride
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been identified as suitable methods for investigating the properties of cyclopropanesulfonyl chloride. These calculations allow for the modeling of the molecule's fundamental characteristics.
The electronic structure of this compound is central to its reactivity. The molecule features a highly electrophilic sulfonyl chloride group attached to a strained cyclopropane (B1198618) ring. Quantum chemical calculations can elucidate the distribution of electron density, identify frontier molecular orbitals (HOMO and LUMO), and calculate molecular electrostatic potential maps. This information is critical for predicting how the molecule will interact with nucleophiles and other reactants. For instance, studies on similar sulfonyl chlorides have used DFT and Natural Bond Orbital (NBO) analysis to understand hyperconjugative interactions, such as those between the lone pairs on the chlorine and oxygen atoms and the antibonding orbitals of the sulfur-oxygen bonds, which influence the molecule's stability and vibrational spectra. conicet.gov.ar
The analysis of transition states is crucial for understanding reaction kinetics and selectivity. Quantum chemical methods like DFT can be used to model the geometry and energy of transition states in reactions involving this compound. By calculating the energy barrier of a potential reaction, chemists can predict its feasibility and rate. For example, DFT calculations can model transition states to predict regioselectivity in sulfonylation reactions, helping to determine whether a nucleophile will attack at the sulfur atom or if a reaction will lead to the opening of the cyclopropane ring. A detailed study on the hydrolysis and aminolysis of this compound provided insights into the transition states of these fundamental reactions. acs.org
The table below summarizes the application of quantum chemical methods in studying this compound and related compounds.
| Computational Method | Application Area | Key Insights | References |
| Density Functional Theory (DFT) | Reaction Pathway Modeling | Predicts regioselectivity in sulfonylation reactions. | |
| Density Functional Theory (DFT) | Transition State Analysis | Models transition states to understand reaction mechanisms and kinetics. | |
| Mechanistic Studies | Reaction Mechanisms | Elucidates pathways for hydrolysis and reactions with tertiary amines. | acs.org |
| NBO/TD-DFT (on related molecules) | Electronic Structure | Determines hyperconjugative effects and electronic transitions. | conicet.gov.ar |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can be employed to investigate the influence of solvent on its reaction rates. By simulating the molecule's interactions with solvent molecules, researchers can gain a more dynamic and realistic understanding of the reaction environment. This approach is also valuable for validating findings from static quantum chemical calculations with experimental data from techniques like NMR or IR spectroscopy. In the context of larger molecules incorporating the cyclopropanesulfonyl moiety, MD simulations help in assessing the flexibility and conformational dynamics of the system.
Structure-Reactivity Relationship Prediction
Predicting the relationship between a molecule's structure and its reactivity is a primary goal of theoretical chemistry. For this compound, its reactivity is dominated by two key structural features: the strained cyclopropane ring and the highly electrophilic sulfonyl chloride group. Computational methods can be used to systematically modify the structure, for example, by adding substituents to the cyclopropane ring, and then calculate how these changes affect its reactivity. This process, often part of structure-activity relationship (SAR) studies, is crucial in fields like medicinal chemistry for designing molecules with enhanced activity or specific properties. For instance, computational models could predict how a substituent might alter the electrophilicity of the sulfur atom or the stability of the cyclopropane ring, thereby fine-tuning its chemical behavior.
Docking Studies with Biological Targets
Computational docking studies have been instrumental in elucidating the potential therapeutic applications of this compound derivatives. These in silico methods predict the binding orientation and affinity of a ligand to a specific protein target, providing insights into its mechanism of action at a molecular level. Research has focused on derivatives of this compound rather than the compound itself, exploring their potential as inhibitors for a variety of biological targets implicated in cancer and infectious diseases.
Inhibition of Beta-ketoacyl-acyl Carrier Protein Synthase III (FabH)
Derivatives of this compound have been investigated as potential antimicrobial agents by targeting the E. coli beta-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis. scielo.org.mxresearchgate.netscielo.org.mxresearchgate.net Molecular docking studies were performed using the Schrodinger software suite to predict the binding modes of a series of sulphonyl urea (B33335) derivatives. scielo.org.mxscielo.org.mx The crystal structure of E. coli FabH (PDB ID: 1HNJ) was used for these simulations. scielo.org.mxscielo.org.mx The studies revealed that several sulfonamide derivatives exhibited docking scores comparable to that of the natural substrate, malonyl-CoA. scielo.org.mxscielo.org.mx Notably, the enhanced antimicrobial activity of one derivative was attributed to a specific hydrophobic interaction with the amino acid residue Met 207 in the enzyme's active site. Conversely, the derivative featuring a cyclopropyl (B3062369) substituent demonstrated lower activity in these computational and biological assays. scielo.org.mxscielo.org.mx
Table 1: Docking Study of Sulfonyl Urea Derivatives with E. coli FabH
| Derivative Class | Biological Target | PDB ID | Software | Key Findings |
| Sulphonyl Urea Derivatives | E. coli beta-ketoacyl-acyl carrier protein synthase III (FabH) | 1HNJ | Schrodinger (Maestro v9.3) | Four derivatives showed docking scores comparable to malonyl-CoA. Hydrophobic interaction with Met 207 was identified as a key factor for enhanced activity in the most potent derivative. |
Targeting the EGFR C797S Mutant in Non-Small Cell Lung Cancer
In the field of oncology, cyclopropanesulfonamide (B116046) derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), specifically targeting the C797S mutation that confers resistance to third-generation inhibitors in non-small cell lung cancer. tandfonline.comresearchgate.netnih.govdovepress.com A novel and highly selective inhibitor, designated as compound 5d, was developed with Brigatinib as a lead compound. tandfonline.comresearchgate.netnih.govdovepress.com Molecular docking studies confirmed that compound 5d binds to the ATP-binding site of the EGFRL858R/T790M/C797S mutant. tandfonline.comresearchgate.netdovepress.com These computational predictions were supported by in vitro assays, which demonstrated that compound 5d effectively inhibits the EGFR and m-TOR signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. tandfonline.comresearchgate.netnih.govdovepress.com
Table 2: Docking and Activity of Cyclopropanesulfonamide Derivative 5d
| Compound | Biological Target | Finding |
| 5d | EGFRL858R/T790M/C797S | Binds to the mutant kinase, showing high selectivity. |
| 5d | EGFR and m-TOR pathways | Downregulates the expression of signaling molecules. |
Interaction with the DNA Topoisomerase I-DNA Complex
The potential of this compound derivatives as anticancer agents has also been explored by targeting the DNA topoisomerase I (Topo I)-DNA complex. mdpi.com Docking simulations were conducted using the crystal structure of the TopoI-DNA-camptothecin ternary complex (PDB ID: 1T8I). mdpi.com The results suggested that rutaecarpine (B1680285) derivatives, which can be synthesized using this compound, are capable of intercalating into the DNA cleavage site, thereby inhibiting the enzyme. mdpi.com Related studies on the parent compound, rutaecarpine, identified key hydrogen bond interactions with amino acid residues Arg364 and Thr718, as well as a binding energy of -8.2 kcal/mol, with interactions noted at Glu356 and Lys374. mdpi.complos.orgnih.gov
Table 3: Docking Study of Rutaecarpine Derivatives with Topoisomerase I
| Derivative Class | Biological Target | PDB ID | Predicted Binding Mode | Key Interacting Residues (of related compounds) |
| Rutaecarpine Derivatives | DNA Topoisomerase I-DNA Complex | 1T8I | Intercalation into the cleaved DNA-binding site | Arg364, Thr718, Glu356, Lys374 |
Disruption of the Glucokinase–Glucokinase Regulatory Protein Interaction
Diarylmethanesulfonamide derivatives, synthesized with the aid of this compound, have been identified as potent disrupters of the protein-protein interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). nih.govresearchgate.netacs.org This interaction is a key regulatory point in glucose homeostasis, making it a target for type 2 diabetes therapies. A lead compound, 32 (also known as AMG-0696), was optimized from an initial screening hit. nih.govacs.org X-ray crystallography studies, complementing the computational work, confirmed the binding of this series of compounds to GKRP. nih.govacs.org A crucial element of the design, guided by computational modeling, was the incorporation of a stabilizing interaction (nN → σ*S-X) that conformationally constrains a biaryl system within the molecule, enabling critical contacts with key residues of the regulatory protein. nih.govacs.org
Table 4: Activity of Diarylmethanesulfonamide Derivative 32
| Compound | Biological Target | IC₅₀ (hGK-hGKRP) | Kd (hGKRP) |
| 32 (AMG-0696) | Glucokinase Regulatory Protein (GKRP) | 0.0038 µM | Not Reported |
Inhibition of the Kinase IspE
Table 5: Docking Insights for IspE Inhibitors
| Derivative Class | Biological Target | Key Structural Insight | Postulated Key Interaction |
| Cyclopropyl-containing sulfonamides | 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase (IspE) | The cyclopropyl moiety occupies a small, unused hydrophobic pocket. | An ionic hydrogen bond between the sulfonamide NH and the side chain of Asp141. |
Advanced Spectroscopic Characterization in Research of Cyclopropanesulfonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. In the context of cyclopropanesulfonyl chloride and its derivatives, various NMR methods are employed to confirm structural integrity, deduce stereochemistry, and investigate reaction mechanisms.
Proton NMR (¹H NMR)
Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. For this compound, the protons on the cyclopropane (B1198618) ring exhibit characteristic signals. These protons typically appear as a multiplet in the upfield region of the spectrum. In derivatives, the chemical shifts of these protons can be influenced by the nature of the substituent attached to the sulfonyl group. For instance, in N-cyclopropyl sulfonyl-11-butyl matrine (B1676216), the cyclopropyl (B3062369) protons appear as a multiplet between 0.96 and 1.02 ppm. mdpi.com
Interactive Table 1: ¹H NMR Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) of Cyclopropyl Protons (ppm) | Multiplicity | Reference |
| 1-Phenylcyclopropane-1-sulfonyl chloride | - | 1.2–1.8 | multiplet | |
| N-Cyclopropyl sulfonyl-11-butyl matrine derivative | CDCl₃ | 0.96-1.02 | m | mdpi.com |
Carbon-13 NMR (¹³C NMR)
Carbon-13 NMR (¹³C NMR) is used to determine the number and types of carbon atoms in a molecule. In this compound derivatives, the carbons of the cyclopropane ring have characteristic chemical shifts. For example, in 1-phenylcyclopropane-1-sulfonyl chloride, the cyclopropane carbons are observed at approximately 15–25 ppm, and the carbon attached to the sulfonyl group is found around 55–60 ppm. In the case of N-cyclopropyl sulfonyl-11-butyl matrine, the cyclopropyl carbons resonate at 5.9 and 5.1 ppm. mdpi.com
Interactive Table 2: ¹³C NMR Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) of Cyclopropyl Carbons (ppm) | Reference |
| 1-Phenylcyclopropane-1-sulfonyl chloride | - | ~15–25 | |
| N-Cyclopropyl sulfonyl-11-butyl matrine derivative | CDCl₃ | 5.1, 5.9 | mdpi.com |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei. usm.edu
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It is invaluable for tracing the connectivity of proton networks within a molecule, such as the protons on the cyclopropane ring and adjacent substituents. usm.eduuni-regensburg.de
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These techniques show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). sdsu.eduyoutube.com This is crucial for assigning the signals of the cyclopropane ring protons to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.com It is particularly useful for establishing connectivity across heteroatoms, such as the sulfur atom in the sulfonyl group, by showing correlations between the cyclopropyl protons and the carbons of the substituent attached to the sulfonyl group.
These advanced techniques have been instrumental in confirming the structures of complex molecules derived from this compound, such as in the synthesis of piperidine (B6355638) scaffolds and other bioactive compounds. usm.eduscienceopen.comresearchgate.net
Mass Spectrometry (MS) for Reaction Product Identification
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the mass of a molecule, which allows for the calculation of its elemental composition. rsc.org This is a definitive method for confirming the identity of newly synthesized compounds. For instance, HRMS was used to confirm the formation of N-cyclopropyl sulfonyl-11-butyl matrine by matching the calculated mass of the protonated molecule [M+H]⁺ (341.2257) with the experimentally found mass (341.2260). mdpi.com Similarly, in the development of glucokinase-glucokinase regulatory protein binding disrupters, HRMS was employed to verify the structures of various synthesized intermediates and final products containing the cyclopropanesulfonyl moiety. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. innovareacademics.inmdpi.com This method is particularly useful for analyzing complex mixtures of volatile and semi-volatile compounds. mdpi.com In the context of reactions involving this compound, GC-MS can be used to monitor the progress of a reaction by identifying the starting materials, intermediates, and final products in the reaction mixture. It is also a valuable tool for assessing the purity of the synthesized derivatives. The derivatization of reactive chlorides, followed by GC-MS analysis, is a common strategy for screening and identifying such compounds in various samples. rsc.org
X-ray Crystallography of Co-Crystals and Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net For derivatives of this compound, this technique provides unambiguous proof of structure and offers deep insights into conformation, stereochemistry, and intermolecular interactions that govern the properties of the molecule. researchgate.nettandfonline.commdpi.com
Research on complex molecules derived from this compound frequently utilizes single-crystal X-ray diffraction to confirm their structure. For example, in the synthesis of N-substituted-11-butyl matrine derivatives, the structure of a hydrochloride salt of one such product was confirmed by X-ray diffraction. mdpi.com The analysis revealed that the D ring of the original matrine structure had opened and confirmed the stereochemistry at multiple chiral centers. mdpi.com
Furthermore, X-ray crystallography is vital in drug discovery for understanding how a molecule binds to its biological target. In the development of inhibitors for the T. cruzi enzyme CYP51, the crystal structure of a sulfonamide derivative was analyzed to understand its binding mode. nih.gov Similarly, in another study, the co-crystal structure of a biphenyl (B1667301) sulfonamide GalNAc derivative bound to the FmlH lectin domain was solved to a resolution of 1.75 Å. This detailed structural information revealed key hydrogen bonding and π-stacking interactions between the inhibitor and amino acid residues in the protein's binding site, explaining the high potency of the compound. scispace.com Such studies are fundamental to structure-based drug design.
The structural data obtained from these experiments, including bond lengths, bond angles, and crystal packing information, are often deposited in crystallographic databases for the benefit of the scientific community. mdpi.com
| Compound/Derivative | Technique | Key Findings | Reference |
|---|---|---|---|
| N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide | Single-crystal X-ray diffraction | The molecular structure was confirmed, and the results were consistent with DFT computational models. | researchgate.nettandfonline.comnsc.ruscholargps.com |
| Hydrochloride salt of an N-acyl-11-butyl matrine derivative | Single-crystal X-ray diffraction | Confirmed the opening of the matrine D-ring and retention of stereochemistry at C-5, C-6, C-7, and C-11. Data deposited in CCDC (1531045). | mdpi.com |
| Biphenyl sulfonamide GalNAc derivative bound to FmlH lectin domain | X-ray co-crystal structure analysis (1.75 Å resolution) | Revealed key H-bonds with D45, Y46, D53, K132, and N140 residues and π-stacking with Y46, explaining high potency. | scispace.com |
| T. cruzi CYP51 in complex with a 4-aminopyridyl-based sulfonamide inhibitor | X-ray structure analysis | Used to analyze the inhibitor's binding mode to its enzyme target. | nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Cyclopropanesulfonyl Chloride Reactions
The development of innovative catalytic systems is crucial for unlocking new transformations involving this compound. Research is moving beyond traditional methods to explore more sophisticated and efficient catalysts that can operate under milder conditions and offer greater control over reactivity.
Recent advancements include the use of transition-metal catalysts. For example, nickel-catalyzed reactions have shown promise. A notable development is the nickel-catalyzed sulfonylarylation of 1,3-enynes, which allows this compound to be used in the late-stage functionalization of complex molecules, a critical process in drug discovery. rsc.org This method facilitates the creation of highly functionalized allenyl and dienyl sulfones in a single step. rsc.org
Lewis acid catalysts, such as iron(III) chloride (FeCl₃), are also being investigated to enhance the efficiency of certain reactions. FeCl₃ has been shown to improve the incorporation of sulfur dioxide in reactions involving Grignard reagents, leading to reduced reaction times. Furthermore, the use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) is being optimized to improve yields in biphasic reaction systems. The exploration of photocatalytic systems also presents a promising frontier. For instance, a ruthenium-based photocatalyst has been successfully used in a cascade sulfonylation-cyclization reaction to synthesize C5-sulfonylated tetrahydropyridazines using this compound as a sulfonyl radical source. acs.org
Future work in this area will likely focus on designing catalysts that can control regioselectivity and stereoselectivity, as well as catalysts based on earth-abundant metals to improve the sustainability and cost-effectiveness of these transformations. researchgate.net
Asymmetric Synthesis Utilizing this compound
Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is a paramount challenge in modern organic chemistry, particularly for pharmaceutical applications. This compound is an attractive building block for this purpose, and research is increasingly focused on methods to incorporate it into chiral structures stereoselectively.
One major strategy involves using this compound to synthesize chiral sulfonamides, which are important pharmacophores. While many applications use the cyclopropylsulfonamide moiety derived from achiral starting materials, there is a growing interest in developing methods for the asymmetric synthesis of more complex, substituted cyclopropane (B1198618) rings. researchgate.netgoogle.com
Patented methods describe the synthesis of chiral N-(dihydroxypropyl)cyclopropane-1-sulfonamide derivatives. These approaches utilize chiral reagents and starting materials, such as Sharpless asymmetric dihydroxylation, to introduce chirality into the molecule. google.com For example, starting with chiral forms of glycidol, a multi-step synthesis can yield enantiomerically specific this compound derivatives that are then coupled with other complex fragments. google.com
Future research will likely emphasize the development of catalytic asymmetric methods to construct the chiral cyclopropane ring itself before or during the introduction of the sulfonyl group. This could involve chiral catalysts for cyclopropanation reactions or kinetic resolution of racemic cyclopropane intermediates. researchgate.netacs.org The ultimate goal is to create a versatile toolbox of stereoselective reactions that make chiral cyclopropyl-containing compounds readily accessible.
Biomedical and Material Science Interface Research
The unique structural and electronic properties of the cyclopropyl (B3062369) group make it a valuable component in both biomedical and material science research. acs.orgsmolecule.comresearchgate.net this compound serves as a key reagent for introducing the cyclopropylsulfonyl motif into a wide range of molecules, leading to novel applications at the intersection of these fields.
In Biomedical Science: The cyclopropylsulfonamide group is a well-established pharmacophore found in numerous biologically active compounds. researchgate.net The strained cyclopropane ring can offer metabolic stability and enforce specific conformations that enhance binding to biological targets. This compound is used in the synthesis of precursors for potent inhibitors of enzymes like the hepatitis C virus (HCV) NS3 protease. sigmaaldrich.com Research continues to explore the incorporation of this group into new drug candidates for various therapeutic areas, including oncology and infectious diseases. researchgate.net
In Material Science: The applications of this compound in material science are less developed but hold significant potential. smolecule.comsigmaaldrich.com The high reactivity and defined geometry of the cyclopropyl group can be exploited to create novel polymers or functional materials. For example, derivatives of this compound could be used as monomers for polymerization or as cross-linking agents to modify the properties of existing materials. The sulfonyl group can also be used to tune the electronic properties of organic materials for applications in electronics. Future research may focus on creating specialized polymers with unique thermal or mechanical properties or developing new functional surfaces by grafting cyclopropylsulfonyl-containing molecules.
Green Chemistry Approaches for Synthesis and Application
In line with the growing global emphasis on sustainable chemical manufacturing, research is actively seeking greener methods for both the synthesis and application of this compound. researchgate.netthieme-connect.de The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Current industrial-scale synthesis methods for this compound often rely on hazardous reagents like thionyl chloride or energy-intensive processes. Emerging green alternatives focus on:
Alternative Solvents: Replacing traditional volatile organic solvents like tetrahydrofuran (B95107) (THF) with more environmentally benign options.
Catalytic Routes: Developing catalytic processes that can proceed under milder conditions and reduce the amount of chemical waste generated. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing byproducts.
One patented approach that enhances scalability and reduces waste involves a multi-step, one-pot process that avoids the isolation of intermediates. In the application phase, the development of photocatalytic and electrocatalytic reactions that can be driven by light or electricity instead of heat represents a significant step forward in energy efficiency and sustainability. researchgate.net Future research will continue to push for the adoption of biocatalysis and the use of renewable feedstocks to further minimize the environmental footprint associated with this compound chemistry. researchgate.netthieme-connect.de
Integration with Flow Chemistry and Automated Synthesis
The integration of this compound reactions with modern technologies like flow chemistry and automated synthesis platforms is a key area for future development. syrris.com These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. syrris.commdpi.com
Flow Chemistry: Continuous flow systems are particularly well-suited for handling highly reactive or hazardous reagents like those often used in the synthesis of sulfonyl chlorides. mdpi.com By performing reactions in small, continuously flowing streams, flow reactors offer superior heat and mass transfer, allowing for better control over exothermic reactions and reducing the risk of thermal runaways. Emerging flow systems for the synthesis of this compound and its derivatives are being developed to improve safety and throughput.
Automated Synthesis: Automated synthesis platforms, often coupled with flow chemistry, enable the rapid generation of compound libraries for high-throughput screening in drug discovery. syrris.com By automating the reaction, work-up, and purification steps, researchers can efficiently explore a wide chemical space. This compound is an ideal building block for such platforms due to its reactivity with a broad range of nucleophiles (e.g., amines and alcohols), allowing for the creation of diverse sulfonamide and sulfonate ester libraries. syrris.com Future efforts will focus on developing robust, automated protocols for reactions involving this compound to accelerate the discovery of new bioactive molecules and functional materials. syrris.commdpi.com
Q & A
Q. What are the standard synthetic protocols for preparing cyclopropanesulfonyl chloride and its derivatives?
this compound is typically synthesized via sulfonylation of cyclopropane precursors. For example, it reacts with amines or alcohols in the presence of a base (e.g., LDA) to form sulfonamide or sulfonate derivatives. A common protocol involves using 1.5 equivalents of this compound with a lithiated intermediate, followed by purification via column chromatography (ethyl acetate/hexane mixtures) to isolate the product .
Q. What analytical techniques are essential for characterizing this compound and its reaction products?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm cyclopropane ring integrity and sulfonyl group integration (e.g., δ ~3.0–3.5 ppm for cyclopropane protons, δ ~135–145 ppm for sulfonyl carbons) .
- IR spectroscopy to identify sulfonyl chloride functional groups (e.g., S=O stretches at ~1350–1200 cm⁻¹) .
- Mass spectrometry (e.g., HRMS) to verify molecular ion peaks and purity .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Use personal protective equipment (PPE), including gloves, goggles, and lab coats.
- Work in a fume hood to avoid inhalation of vapors.
- Store in a cool, dry place away from moisture and incompatible reagents (e.g., strong bases) .
Q. How should researchers design experiments to minimize side reactions during sulfonylation with this compound?
- Control moisture levels rigorously, as sulfonyl chlorides hydrolyze readily.
- Optimize stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride to substrate) to avoid excess reagent.
- Use inert atmospheres (e.g., nitrogen) to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or regioselectivity involving this compound?
- Systematic variable testing : Adjust reaction parameters (temperature, solvent polarity, catalyst loading) and compare outcomes. For example, reports a 6% yield for azaartemisinin derivative synthesis, suggesting potential optimization via increased equivalents or alternative bases .
- Mechanistic studies : Use kinetic experiments or isotopic labeling to probe reaction pathways.
Q. What computational methods are suitable for predicting this compound’s reactivity in novel reactions?
- Density Functional Theory (DFT) : Model transition states to predict regioselectivity in sulfonylation reactions (e.g., nucleophilic attack at sulfur vs. cyclopropane ring opening).
- Molecular dynamics simulations : Study solvent effects on reaction rates. Validate computational findings with experimental NMR/IR data .
Q. How can this compound be utilized in synthesizing bioactive molecules with enhanced stability or activity?
- Case study : In , this compound was used to synthesize 11-azaartemisinin derivatives with antimalarial activity. The cyclopropane ring enhances metabolic stability, while the sulfonyl group improves solubility .
- Structure-activity relationship (SAR) : Modify substituents on the cyclopropane ring and evaluate bioactivity changes.
Q. What strategies are effective for troubleshooting low purity in this compound derivatives?
- Chromatographic optimization : Adjust mobile phase ratios (e.g., ethyl acetate/hexane gradients) to resolve closely eluting impurities .
- Recrystallization : Use solvent pairs (e.g., dichloromethane/hexane) to isolate crystalline products.
- In-line purification systems : Employ automated flash chromatography for reproducibility .
Methodological Guidelines
- Data reporting : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to include full experimental details (reagent ratios, purification steps) in the main text or supplementary materials .
- Contradiction analysis : Cross-reference NMR/IR data with literature (e.g., ’s ¹³C NMR peaks at δ 173.52 ppm for carbonyl groups) to validate structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
